N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide
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Overview
Description
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Coupling with Phenyl Group: The oxadiazole derivative is then coupled with a phenyl group through a suitable coupling reaction, such as Suzuki or Heck coupling.
Amidation: The final step involves the amidation of the coupled product with 3-methylbutanoic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Research: It serves as a model compound in the synthesis of other oxadiazole derivatives and in the study of their chemical properties.
Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases and enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The compound may also induce apoptosis by activating caspases and other apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: This compound has similar structural features but contains a benzimidazole ring instead of an oxadiazole ring.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, but with different functional groups and applications.
Uniqueness
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)12-18(24)21-16-8-4-15(5-9-16)20-22-19(23-26-20)14-6-10-17(25-3)11-7-14/h4-11,13H,12H2,1-3H3,(H,21,24) |
InChI Key |
ZFMFGFHDUNBTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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